An In-depth Technical Guide to N-Cyclopropyl 4-chloropicolinamide
An In-depth Technical Guide to N-Cyclopropyl 4-chloropicolinamide
This guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of N-Cyclopropyl 4-chloropicolinamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its application in the laboratory.
Introduction
N-Cyclopropyl 4-chloropicolinamide is a substituted pyridine derivative characterized by a cyclopropyl amide functional group. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. As an intermediate, it serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. This guide will delve into the core physicochemical properties, a detailed synthesis protocol, and analytical methodologies for the characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Cyclopropyl 4-chloropicolinamide is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1090815-16-9 | [1][2] |
| Molecular Formula | C₉H₉ClN₂O | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| Appearance | Light yellow crystalline solid | [3] |
| Melting Point | Not explicitly available in searched sources. | |
| Boiling Point | Not explicitly available in searched sources. | |
| Solubility | Soluble in methanol and tetrahydrofuran (THF). Expected to have good solubility in other organic solvents like ethyl acetate and dichloromethane. | [3][4] |
Synthesis of N-Cyclopropyl 4-chloropicolinamide
The synthesis of N-Cyclopropyl 4-chloropicolinamide is most commonly achieved through the amidation of a 4-chloropicolinic acid derivative with cyclopropylamine. The following protocol is based on established synthetic routes and provides a reliable method for laboratory-scale preparation.[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-Cyclopropyl 4-chloropicolinamide.
Experimental Protocol
Materials:
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Methyl 4-chloropicolinate
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Cyclopropylamine
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Methanol (MeOH), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Rotary evaporator
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Separatory funnel
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve Methyl 4-chloropicolinate (1.0 eq) in a 2:5 mixture of anhydrous methanol and anhydrous tetrahydrofuran.
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Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add a solution of cyclopropylamine (2.5-3.0 eq) in anhydrous THF dropwise, ensuring the internal temperature is maintained below 2 °C. The use of an excess of the amine drives the reaction to completion.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvents.
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash with brine to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting light yellow crystalline solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.[3]
Analytical Characterization
Proper characterization is paramount to confirm the identity and purity of the synthesized N-Cyclopropyl 4-chloropicolinamide. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expect signals corresponding to the protons on the pyridine ring, the cyclopropyl group, and the amide proton. The aromatic protons will appear in the downfield region, while the cyclopropyl protons will be in the upfield region. The amide proton will likely be a broad singlet.
-
¹³C NMR: Expect signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the cyclopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-Cyclopropyl 4-chloropicolinamide (C₉H₉ClN₂O), the expected molecular ion peak [M]⁺ would be at m/z 196.04, with an isotopic peak [M+2]⁺ at m/z 198.04 due to the presence of the chlorine-37 isotope. Fragmentation may involve the loss of the cyclopropyl group or cleavage of the amide bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this analysis.
Suggested HPLC Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be optimized to achieve good separation of the main peak from any impurities or starting materials.
Biological Activity and Mechanism of Action
While N-Cyclopropyl 4-chloropicolinamide is primarily documented as a synthetic intermediate, its structural motifs are present in molecules with known biological activities. The picolinamide core is found in a variety of pharmacologically active compounds, and the N-cyclopropyl group can enhance binding to biological targets and improve metabolic stability. Further research is required to elucidate any intrinsic biological activity of this specific molecule.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-Cyclopropyl 4-chloropicolinamide. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profiles of its precursors provide some guidance.
-
Cyclopropylamine: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin irritation and serious eye irritation.[5]
-
4-Chloropicolinamide: This compound is harmful if swallowed and may cause an allergic skin reaction.[6]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
N-Cyclopropyl 4-chloropicolinamide is a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. This guide has provided a detailed overview of its fundamental properties, a robust synthesis protocol, and key analytical methods for its characterization. By following the methodologies and safety precautions outlined herein, researchers can confidently synthesize and utilize this compound in their research and development endeavors.
References
Sources
- 1. N-Cyclopropyl 4-chloropicolinaMide | 1090815-16-9 [chemicalbook.com]
- 2. N-Cyclopropyl 4-chloropicolinamide | 1090815-16-9 [sigmaaldrich.com]
- 3. N-Cyclopropyl 4-chloropicolinaMide synthesis - chemicalbook [chemicalbook.com]
- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 5. capotchem.cn [capotchem.cn]
- 6. 99586-65-9|4-Chloropicolinamide|BLD Pharm [bldpharm.com]
